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Compound of Interest

Compound Name: 2-Methylthiazole

Cat. No.: B1294427

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methylthiazole, a heterocyclic compound of interest in pharmaceutical and chemical research.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, presented in a clear and accessible format for easy reference and
comparison.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 2-Methylthiazole.

‘H NMR Data

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.58 d 3.3 H-5

7.12 d 3.3 H-4

2.67 S - -CHs

Solvent: CDCl3

13C NMR Data[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1294427?utm_src=pdf-interest
https://www.benchchem.com/product/b1294427?utm_src=pdf-body
https://www.benchchem.com/product/b1294427?utm_src=pdf-body
https://www.benchchem.com/product/b1294427?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8) ppm Assighment
166.0 C-2

142.8 C-5

118.0 C-4

19.1 -CHs

Solvent: DMSO-de. Data from R. Faure, J.P. Galy, E.J. Vincent, Can. J. Chem. 56, 46 (1978).

IR Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3085 Medium C-H stretch (aromatic)
2995 Medium C-H stretch (methyl)

2920 Medium C-H stretch (methyl)

1488 Very Strong Ring Vibration

1435 Strong CHs asymmetric deformation
1375 Strong CHs symmetric deformation
1311 Very Strong Ring Vibration

1118 Medium

1050 Weak

878 Very Strong C-H out-of-plane bend

798 Strong

728 Very Strong Ring Vibration

Data from A. Taurins, J. G. E. Fenyes, and R. Norman Jones, Canadian Journal of Chemistry,

1957, 35(5): 423-427.

Mass Spectrometry Data
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miz Relative Intensity (%) Assighment
99 95 [M]*

58 100 [C2HaN]*+

57 40 [C3H3S]*

52 15 [CsH2N]*

45 20 [CHS]*

Source: NIST Mass Spectrometry Data Center

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the
spectroscopic data presented above. These protocols are intended as a guide and may be
adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR Spectra Acquisition

o Sample Preparation: A sample of 2-Methylthiazole (typically 5-25 mg for *H NMR and 20-
100 mg for 3C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDClIs or
DMSO-de) to a final volume of approximately 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

¢ Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400
MHz or higher).

e H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify
the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans and a longer
acquisition time are generally required compared to *H NMR.
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e Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal
standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Sample IR Spectrum Acquisition

o Sample Preparation: For a neat liquid sample, a drop of 2-Methylthiazole is placed directly
onto the diamond crystal of an ATR accessory. Alternatively, a thin film of the liquid can be
prepared between two salt plates (e.g., NaCl or KBr).

 Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

e Acquisition: A background spectrum of the empty ATR crystal or salt plates is first recorded.
The sample is then scanned, typically over a range of 4000 to 400 cm~1, A sufficient number
of scans are co-added to obtain a high-quality spectrum.

e Processing: The sample spectrum is ratioed against the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrum Acquisition

o Sample Introduction: A small amount of 2-Methylthiazole is introduced into the mass
spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or
through a direct insertion probe.

 lonization: In the ion source, the sample is bombarded with a beam of high-energy electrons
(typically 70 eV), causing the molecules to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.
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Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Methylthiazole.

General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Methylthiazole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294427#spectroscopic-data-of-2-methylthiazole-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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